![molecular formula C14H26O8 B14734826 1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane CAS No. 6410-72-6](/img/structure/B14734826.png)
1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane is a chemical compound with a complex structure that includes peroxy, carbonyloxy, and ethane-diyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves multiple steps, including the formation of peroxy and carbonyloxy groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of peroxy and carbonyloxy groups, which can act as reactive sites.
Common Reagents and Conditions
Common reagents used in reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves its interaction with molecular targets and pathways. The peroxy and carbonyloxy groups can participate in redox reactions, influencing cellular processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-phenoxyethyl) peroxydicarbonate: Shares similar peroxy and carbonyloxy groups but differs in its overall structure and properties.
1,1’-[Oxybis(2,1-ethanediyloxy)]bis(4-nitrobenzene): Contains similar ethane-diyloxy groups but has different functional groups and applications.
Eigenschaften
CAS-Nummer |
6410-72-6 |
|---|---|
Molekularformel |
C14H26O8 |
Molekulargewicht |
322.35 g/mol |
IUPAC-Name |
2-butoxyethoxycarbonyloxy 2-butoxyethyl carbonate |
InChI |
InChI=1S/C14H26O8/c1-3-5-7-17-9-11-19-13(15)21-22-14(16)20-12-10-18-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
SLZMTAPWENYSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)OOC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


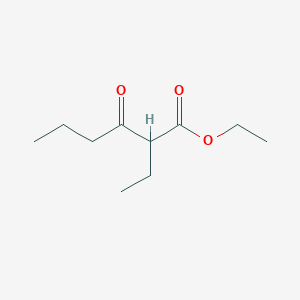
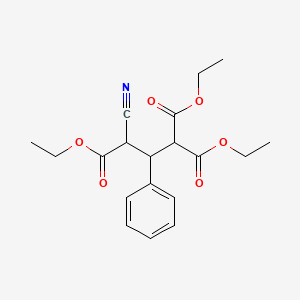
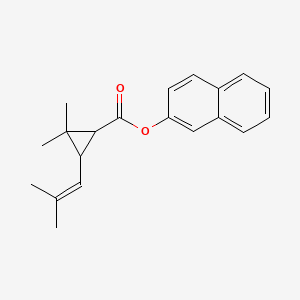
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
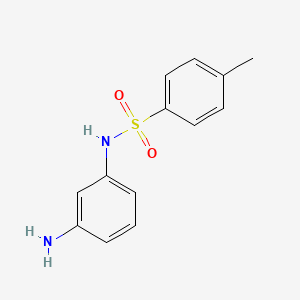
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)

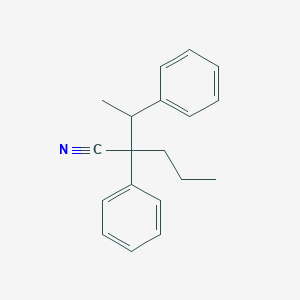
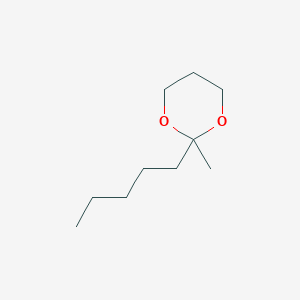
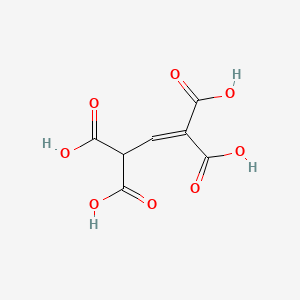

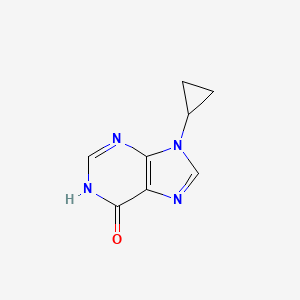

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
